molecular formula C30H31Cl2FN2O6S B13039881 Ethyl 2-(4-(4-(tert-butylcarbamoyl)-2-((2-chloro-4-cyclopropylphenyl)sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetate

Ethyl 2-(4-(4-(tert-butylcarbamoyl)-2-((2-chloro-4-cyclopropylphenyl)sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetate

Cat. No.: B13039881
M. Wt: 637.5 g/mol
InChI Key: WLHHIRONXULMGM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-(tert-butylcarbamoyl)-2-((2-chloro-4-cyclopropylphenyl)sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetate is a useful research compound. Its molecular formula is C30H31Cl2FN2O6S and its molecular weight is 637.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(4-(tert-butylcarbamoyl)-2-((2-chloro-4-cyclopropylphenyl)sulfonamido)phenoxy)-5-chloro-2-fluorophenyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

  • Aromatic Rings : Contributing to its lipophilicity and potential interaction with biological membranes.
  • Sulfonamide Group : Known for its antibacterial properties.
  • Chloro and Fluoro Substituents : These halogens can enhance the compound's reactivity and stability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease.
  • Amyloid Aggregation Prevention : It exhibits the ability to prevent the aggregation of amyloid-beta peptides, which are implicated in the formation of plaques in Alzheimer's disease.

1. Ames Test

The compound has shown strong positive results in the Ames test, indicating mutagenic potential. This assay is critical for assessing the safety profile of new chemical entities.

2. In Vitro Studies

In vitro studies have demonstrated that this compound can significantly increase cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. The mechanism involves reducing oxidative stress markers like TNF-α and free radicals, which are typically elevated in neurodegenerative conditions .

3. In Vivo Studies

In animal models, particularly those mimicking Alzheimer's pathology, the compound demonstrated moderate protective effects against cognitive decline. However, bioavailability issues were noted, suggesting that further optimization may be necessary for effective therapeutic application .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Neuroprotection : A study indicated that treatment with this compound resulted in a significant reduction in Aβ-induced cytotoxicity in astrocytes, suggesting a protective role against neurodegeneration.
StudyFindings
Neuroprotection against AβImproved cell viability by approximately 20% compared to controls
Enzyme inhibitionIC50 for β-secretase was found to be 15.4 nM

Safety and Toxicology

Despite its promising biological activity, safety assessments revealed potential mutagenicity as highlighted by Ames test results. Continuous monitoring and further toxicological evaluations are essential before progressing to clinical trials.

Properties

Molecular Formula

C30H31Cl2FN2O6S

Molecular Weight

637.5 g/mol

IUPAC Name

ethyl 2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetate

InChI

InChI=1S/C30H31Cl2FN2O6S/c1-5-40-28(36)15-20-13-21(31)26(16-23(20)33)41-25-10-8-19(29(37)34-30(2,3)4)14-24(25)35-42(38,39)27-11-9-18(12-22(27)32)17-6-7-17/h8-14,16-17,35H,5-7,15H2,1-4H3,(H,34,37)

InChI Key

WLHHIRONXULMGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)NC(C)(C)C)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl)Cl

Origin of Product

United States

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